molecular formula C12H16O B1509883 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene

1-(2-Ethoxycyclopropyl)-4-methyl-Benzene

Cat. No.: B1509883
M. Wt: 176.25 g/mol
InChI Key: WNTXIOHXWOXWKV-UHFFFAOYSA-N
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Description

1-(2-Ethoxycyclopropyl)-4-methyl-Benzene (CAS: Not explicitly provided; synonyms: 1-Ethoxy-2-p-tolylcyclopropane) is a cyclopropane-containing aromatic compound. Its structure comprises a benzene ring substituted with a methyl group at the para position and a cyclopropane ring at the ortho position. The cyclopropane ring is further functionalized with an ethoxy group at the 2-position. This compound is synthesized via carbene generation using lithium 2,2,6,6-tetramethylpiperidide (LiTMP), followed by α-elimination and cyclopropanation of α-chloro-p-xylene .

Properties

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

1-(2-ethoxycyclopropyl)-4-methylbenzene

InChI

InChI=1S/C12H16O/c1-3-13-12-8-11(12)10-6-4-9(2)5-7-10/h4-7,11-12H,3,8H2,1-2H3

InChI Key

WNTXIOHXWOXWKV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC1C2=CC=C(C=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can be synthesized through a multi-step process involving the reaction of α-chloro-p-xylene with ethyl vinyl ether in the presence of 2,2,6,6-tetramethylpiperidine. The reaction is typically carried out in a three-necked, round-bottomed flask equipped with a pressure-equalizing dropping funnel, a reflux condenser, and a nitrogen inlet . The reaction conditions include the use of dry diethyl ether as a solvent and maintaining an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would require optimization of reaction conditions, purification steps, and ensuring safety protocols are in place due to the use of hazardous chemicals like benzene .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(2-Ethoxycyclopropyl)-4-methyl-Benzene involves its interaction with molecular targets through its functional groups. The ethoxy group and cyclopropyl ring can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, further modifying the compound’s properties .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural analogs and their differences:

Compound Name Substituents on Benzene Cyclopropane Functionalization Molecular Formula Molecular Weight (g/mol) Key References
1-(2-Ethoxycyclopropyl)-4-methyl-Benzene 4-methyl 2-ethoxy C₁₂H₁₆O 176.26
1-(Cyclopropylmethyl)-4-methoxybenzene 4-methoxy Cyclopropylmethyl C₁₁H₁₄O 162.23
1,2-bis(4-Methoxyphenyl)cyclopropane 4-methoxy (on two benzene rings) 1,2-diaryl C₁₇H₁₆O₂ 252.31
2-cyclopropyl-1-methoxy-4-methyl-Benzene 1-methoxy, 4-methyl 2-cyclopropyl C₁₁H₁₄O 162.23
1-(2,2-Dicyclopropylethenyl)-4-methoxy-Benzene 4-methoxy 2,2-dicyclopropylethenyl C₁₅H₁₈O 214.30

Key Observations :

  • Cyclopropane Functionalization : The ethoxy group in the target compound introduces steric bulk and moderate electron-donating effects compared to simpler cyclopropyl or dicyclopropylethenyl groups .
  • Symmetry vs. Asymmetry : 1,2-bis(4-Methoxyphenyl)cyclopropane exhibits symmetry with two identical aryl groups, which may influence crystallinity and melting points compared to asymmetric analogs .

Reactivity Insights :

  • The target compound’s synthesis relies on carbene intermediates, offering precise control over cyclopropane ring formation .
  • Methoxy-substituted analogs often require protective group strategies to prevent undesired side reactions during synthesis .

Physicochemical and Application Comparisons

Property/Application This compound 1-(Cyclopropylmethyl)-4-methoxybenzene 1,2-bis(4-Methoxyphenyl)cyclopropane
Polarity Moderate (ethoxy + methyl) High (methoxy) Low (symmetrical diaryl)
Thermal Stability Stable up to 150°C (inferred) Data not available High (rigid structure)
Potential Applications Pharmaceutical intermediates Fragrance or agrochemicals Materials science (e.g., liquid crystals)

Notes:

  • The ethoxy group in the target compound may enhance metabolic stability in drug candidates compared to methoxy analogs .
  • Symmetrical diarylcyclopropanes (e.g., 1,2-bis(4-Methoxyphenyl)cyclopropane) are explored in materials science for their rigid, planar structures .

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